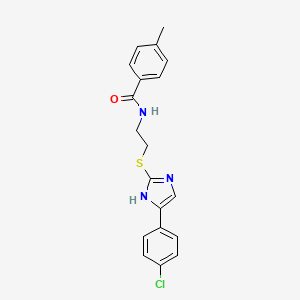

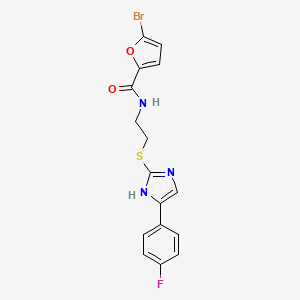

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalyst Efficiency in Organic Synthesis

Imidazol-2-ylidenes, belonging to the family of N-heterocyclic carbenes (NHCs), are recognized for their efficiency as catalysts in transesterification and acylation reactions involving esters and alcohols. These reactions are facilitated by low catalyst loadings of aryl- or alkyl-substituted NHC catalysts, leading to the efficient formation of corresponding esters at room temperature. This catalytic activity opens up possibilities for the application of such compounds in the synthesis of biodiesel and other ester-based compounds, showcasing their significance in green chemistry and sustainable processes (Grasa et al., 2003).

Antihypertensive Drug Development

Research on N-(biphenylylmethyl)imidazoles, a related chemical family, has led to the discovery of potent, orally active antihypertensive drugs. These compounds exhibit significant angiotensin II receptor antagonistic properties, contributing to the development of new therapeutic agents for hypertension management. This demonstrates the potential of utilizing N-heterocyclic carbene and imidazole derivatives in medicinal chemistry for creating life-saving medications (Carini et al., 1991).

Polymer Synthesis and Characterization

The synthesis of novel aromatic polyimides using diamines derived from imidazole compounds underscores the importance of such chemicals in the creation of high-performance materials. These polymers exhibit excellent solubility in organic solvents and display high thermal stability, making them suitable for advanced applications in electronics, aerospace, and other high-technology fields (Butt et al., 2005).

Photochromic Material Development

The study of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which show thermally irreversible and fatigue-resistant photochromic properties, highlights the potential of imidazole and its derivatives in the development of photochromic materials. These materials have applications in smart windows, optical data storage, and photo-switchable devices, indicating the versatility of N-heterocyclic carbene derivatives in material science (Uchida et al., 1990).

Mechanism of Action

properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-2-4-15(5-3-13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZHOODXSSGRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2593969.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2593974.png)

![2-Bromopyrido[2,3-d]pyrimidine](/img/structure/B2593975.png)

![3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2593976.png)

![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2593977.png)

![N-(1-Cyanocyclohexyl)-2-[[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]amino]propanamide](/img/structure/B2593978.png)

![4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2593980.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2593981.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2593983.png)